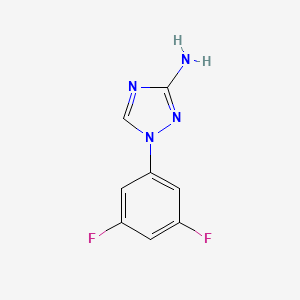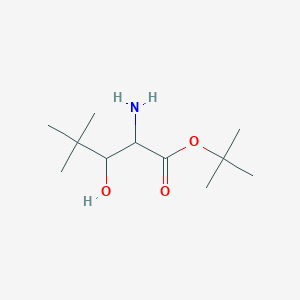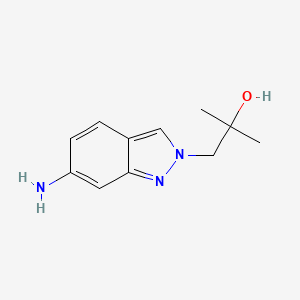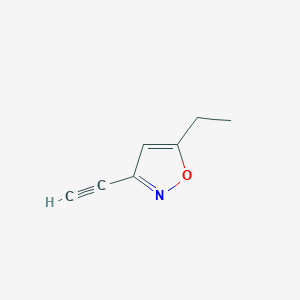![molecular formula C21H26N2O5S2 B13485270 N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a 3-azabicyclo[3.2.2]nonane core, a sulfonyl group, and a methoxyphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the 3-azabicyclo[32Common reagents used in these reactions include sulfonyl chlorides, methoxyphenyl derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The sulfonyl and methoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(5-{3-azabicyclo[32
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiprotozoal agent, with activity against Plasmodium falciparum and Trypanosoma brucei
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like malaria and sleeping sickness
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes or proteins involved in the survival and replication of protozoal parasites. This inhibition disrupts essential cellular processes, leading to the death of the parasites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of 3-azabicyclo[3.2.2]nonane, such as:
- N-methyl-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-amine
- 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo[3.2.2]nonane .
Uniqueness
What sets N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C21H26N2O5S2 |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
N-[5-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-28-21-12-11-19(13-20(21)22-29(24,25)18-5-3-2-4-6-18)30(26,27)23-14-16-7-8-17(15-23)10-9-16/h2-6,11-13,16-17,22H,7-10,14-15H2,1H3 |
InChI-Schlüssel |
ZEOGWXCBDKXZFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C2)CC3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)

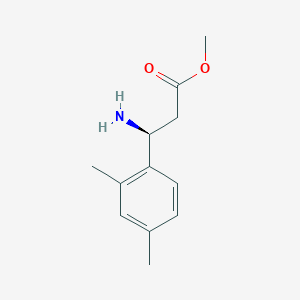
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
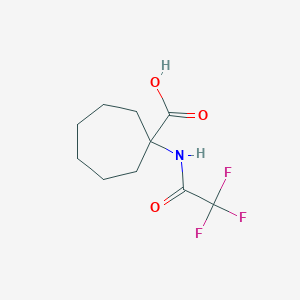
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
